7-Amino-2-methyl-1,3-benzothiazol-6-ol

Description

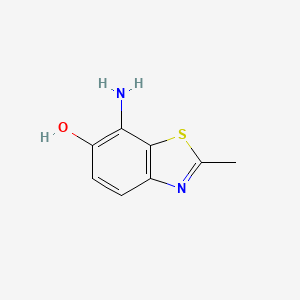

Structure

2D Structure

3D Structure

Properties

CAS No. |

89976-72-7 |

|---|---|

Molecular Formula |

C8H8N2OS |

Molecular Weight |

180.23 g/mol |

IUPAC Name |

7-amino-2-methyl-1,3-benzothiazol-6-ol |

InChI |

InChI=1S/C8H8N2OS/c1-4-10-5-2-3-6(11)7(9)8(5)12-4/h2-3,11H,9H2,1H3 |

InChI Key |

WEZOWFNAONVNQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(S1)C(=C(C=C2)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 7 Amino 2 Methyl 1,3 Benzothiazol 6 Ol and Its Analogs

Functional Group Introduction and Modification Strategies

Regioselective Amination and Methylation

The precise placement of amino and methyl groups on the benzothiazole (B30560) scaffold is crucial for determining the final compound's properties. Regioselective C-H functionalization is a modern approach to achieve this. For instance, Ru(II)-catalyzed direct ortho-amidation of 2-aryl benzo[d]thiazoles has been accomplished using acyl azides as the nitrogen source. nih.gov This method utilizes the benzothiazole core as a directing group to achieve high regioselectivity, forming a C-N bond at the position ortho to the point of attachment of the aryl group. nih.gov

For N-alkylation, 2-aminobenzothiazoles can undergo regioselective alkylation with benzylic alcohols, providing 2-(N-alkylamino)benzothiazoles. rsc.org The functionalization of the exocyclic amino group is a common strategy. However, direct amination of the benzene (B151609) ring portion of the benzothiazole is more challenging. Strategies often involve using a pre-functionalized precursor, such as a nitro-substituted benzothiazole, which can then be reduced to the desired amine. nih.gov

Hydroxylation and Functional Group Interconversions on the Benzene Ring

Introducing a hydroxyl group onto the benzene ring of the benzothiazole system can be achieved through several methods. Often, the synthesis starts with a precursor that already contains the hydroxyl group or a precursor that can be easily converted to it, such as a methoxy (B1213986) group that can be later demethylated. The synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives illustrates a strategy where hydroxyl and benzyloxy groups are present on a phenyl ring attached to the benzothiazole core. researchgate.net

Functional group interconversions are a cornerstone of synthetic organic chemistry. For benzothiazole derivatives, a common and powerful strategy is the reduction of a nitro group to an amino group. This is particularly useful for introducing an amino function at a specific position on the benzene ring. For instance, the synthesis of N-functionalized 2-aminobenzothiazoles can start from the corresponding 6-nitro-2-aminobenzothiazole. nih.gov The 2-amino group is first protected, then the nitro group is reduced to an amine, which can then be further functionalized. nih.gov This multi-step process allows for the controlled introduction and modification of functional groups on the benzene ring. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The successful synthesis of 7-Amino-2-methyl-1,3-benzothiazol-6-ol and its analogs is critically dependent on the effective purification and isolation of synthetic intermediates and the final active pharmaceutical ingredient. The purity of each preceding step's product directly impacts the yield and impurity profile of subsequent reactions. A variety of standard and advanced laboratory techniques are employed to ensure the removal of unreacted starting materials, byproducts, and other impurities. The choice of purification method is dictated by the physicochemical properties of the compound of interest, such as its polarity, solubility, and thermal stability.

Commonly employed purification strategies for benzothiazole derivatives include recrystallization, column chromatography, and extraction. Thin-layer chromatography (TLC) is extensively used to monitor the progress of reactions and to identify the optimal solvent systems for chromatographic separation.

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either highly soluble or insoluble at all temperatures. For benzothiazole derivatives, alcohols such as ethanol (B145695) and methanol (B129727) are frequently used for recrystallization. iosrjournals.org In some instances, a mixture of solvents is employed to achieve the desired solubility profile. The process typically involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. For example, in the synthesis of certain 2-amino-1,3-benzothiazole derivatives, the final product is often recrystallized from 50% ethanol. iosrjournals.org The use of animal charcoal can also be incorporated to remove colored impurities.

| Compound Type | Recrystallization Solvent(s) | Notes | Reference |

| 2-Amino-1,3-benzothiazole | 50% Ethanol | - | iosrjournals.org |

| 2-Amino-6-fluoro-7-chloro-(1,3)-benzothiazole | Benzene:Ethanol (1:1) | Treatment with animal charcoal for decolorization. | |

| Schiff's bases of 2-amino-1,3-benzothiazole | Ethanol | - | iosrjournals.org |

| Azo dyes of 2-amino-1,3-benzothiazole | Acetone-Ethanol mixture | - | iosrjournals.org |

Chromatographic Methods

Chromatography encompasses a range of techniques used to separate mixtures based on the differential partitioning of their components between a stationary phase and a mobile phase.

Flash Column Chromatography: This is a widely used method for the preparative separation of compounds. It is a rapid form of column chromatography that uses a positive pressure to force the mobile phase through a column of stationary phase, typically silica (B1680970) gel. The choice of eluent is crucial for effective separation and is often determined by preliminary analysis using TLC. A common eluent system for benzothiazole intermediates is a mixture of ethyl acetate (B1210297) and hexane (B92381). For instance, in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, flash column chromatography with an ethyl acetate/hexane (1:7) eluent was used to purify a crude product. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of compounds. It utilizes high pressure to pump the mobile phase through a column packed with a stationary phase of very small particle size, leading to high-resolution separations. For the separation of isomers of aminobenzoic acids, which can be challenging, mixed-mode chromatography using columns like Coresep 100 has been employed. helixchrom.com This technique leverages differences in both hydrophobicity and ionic properties to enhance resolution. helixchrom.com Retention time can be controlled by adjusting the amount of organic solvent (e.g., acetonitrile), buffer concentration, and pH. helixchrom.com

| Technique | Stationary Phase | Mobile Phase/Eluent | Application Example | Reference |

| Flash Column Chromatography | Silica Gel | Ethyl Acetate/Hexane (1:7) | Purification of methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybenzoate. | nih.gov |

| Flash Column Chromatography | Silica Gel | Ethyl Acetate/Hexane (1:4) | Purification of methyl 4-amino-2-((tert-butyldimethylsilyl)oxy)benzoate. | nih.gov |

| HPLC (Mixed-Mode) | Coresep 100 | Acetonitrile with 0.1% H3PO4 | Separation of 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid isomers. | helixchrom.com |

Extraction and Work-up Procedures

Following a chemical reaction, a "work-up" procedure is typically performed to isolate the crude product from the reaction mixture. This often involves liquid-liquid extraction. For instance, after the reduction of a nitro group in a benzothiazole derivative, the reaction mixture is often basified and then extracted with an organic solvent like ether. nih.gov The organic phases are then combined, dried over a drying agent such as sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. nih.govnih.gov

In a patented method for preparing 2-methylbenzothiazole (B86508) derivatives, a detailed work-up procedure is described. After the initial reaction and filtration, the filtrate is cooled and the pH is adjusted to 7.0 with a sodium hydroxide (B78521) solution. The aqueous mixture is then extracted with an organic solvent such as hexane or methylene (B1212753) chloride. The combined organic phases are then subjected to distillation to remove the solvent, yielding the purified product.

The purification of the final compound, this compound, would likely involve a combination of these techniques. For example, after the final synthetic step, an initial extraction and solvent removal would yield the crude product. This could then be further purified by column chromatography to remove any closely related impurities, followed by a final recrystallization to obtain a highly pure, crystalline solid. The choice of solvents and specific conditions would be optimized based on the observed purity and yield at each stage.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 7 Amino 2 Methyl 1,3 Benzothiazol 6 Ol

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Techniques

¹H NMR spectroscopy would be instrumental in identifying the number and types of protons in the 7-Amino-2-methyl-1,3-benzothiazol-6-ol molecule. The expected spectrum would show distinct signals for the aromatic protons, the methyl protons, the amine (NH₂) protons, and the hydroxyl (OH) proton. The chemical shift (δ) of each signal would indicate its electronic environment, and the spin-spin coupling patterns (splitting) would reveal adjacent proton relationships, helping to establish the substitution pattern on the benzothiazole (B30560) core.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the arrangement of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. This would be critical in confirming the placement of the amino, methyl, and hydroxyl groups on the benzothiazole scaffold by observing long-range correlations between their protons and the carbons of the ring system.

Infrared and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the functional groups present. For this compound, characteristic vibrational bands would be expected for:

O-H stretching: A broad band in the high-frequency region of the IR spectrum, characteristic of the hydroxyl group.

N-H stretching: One or two sharp bands corresponding to the symmetric and asymmetric stretching of the amine group.

C-H stretching: Signals for both aromatic and aliphatic (methyl) C-H bonds.

C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region, indicative of the benzothiazole ring system.

C-O and C-N stretching: Vibrations that would further confirm the presence of the hydroxyl and amino groups.

C-S stretching: A weaker band characteristic of the thiazole (B1198619) ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular formula of this compound. The fragmentation pattern observed in the mass spectrum would show characteristic losses of small molecules (e.g., CH₃, CO, HCN), which can be pieced together to corroborate the proposed structure.

Ultraviolet-Visible Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands in the UV region, corresponding to π→π* transitions within the conjugated benzothiazole system. The position and intensity of these absorption maxima are influenced by the nature and position of the substituents (amino, methyl, and hydroxyl groups), which act as auxochromes.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The results are then compared with the theoretical percentages calculated from the compound's proposed empirical formula to verify its elemental composition and purity.

For this compound, with a molecular formula of C₈H₈N₂OS, the theoretical elemental composition would be:

Carbon (C): 53.31%

Hydrogen (H): 4.47%

Nitrogen (N): 15.54%

Oxygen (O): 8.87%

Sulfur (S): 17.79%

Experimental data from combustion analysis that matches these theoretical values would serve to confirm the empirical formula of a synthesized sample. At present, published experimental results of elemental analysis specifically for this compound are not available.

Reactivity Profiles and Derivatization Strategies for 7 Amino 2 Methyl 1,3 Benzothiazol 6 Ol

Reactions Involving the Amino Group (–NH2)

The primary aromatic amino group at the 7-position is expected to be a key site for derivatization, behaving as a typical nucleophile.

Acylation and Sulfonamidation

In reactions with acylating agents such as acyl chlorides or anhydrides, the amino group would likely form amide derivatives. Similarly, reaction with sulfonyl chlorides would be expected to yield sulfonamides. These reactions are fundamental transformations for aromatic amines.

Alkylation and Arylation

Direct N-alkylation or N-arylation of the amino group is anticipated. These reactions, often catalyzed by a base or a transition metal catalyst (for arylation), would introduce alkyl or aryl substituents onto the nitrogen atom.

Formation of Schiff Bases and Imines

Condensation of the amino group with various aldehydes or ketones would be expected to form the corresponding Schiff bases or imines. This is a common and reversible reaction for primary amines.

Diazo-Coupling Reactions and Azo Dye Formation

The aromatic amino group is a suitable precursor for diazotization. Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would likely form a diazonium salt. This intermediate could then be coupled with electron-rich aromatic compounds (like phenols or anilines) to produce a variety of azo dyes.

Urea (B33335) and Thiourea (B124793) Derivative Formation

Reactions with isocyanates or isothiocyanates would be the standard route to form urea or thiourea derivatives, respectively. This involves the nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate or isothiocyanate.

Transformations at the Hydroxyl Group (–OH)

The phenolic hydroxyl group at the 6-position offers another site for chemical modification. It can act as a nucleophile, particularly after deprotonation to form a phenoxide ion. Expected reactions would include O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form esters.

While the functional groups of 7-Amino-2-methyl-1,3-benzothiazol-6-ol suggest a rich potential for various chemical transformations, a thorough search of scientific literature did not yield specific experimental results or detailed research findings for this particular compound. The information presented is based on the general chemical principles of the functional groups present. Further empirical research is required to fully characterize the reactivity profile and derivatization strategies for this compound.

Etherification and Esterification

The phenolic hydroxyl group at the C6 position is a primary site for derivatization through etherification and esterification reactions.

Etherification: The conversion of the hydroxyl group to an ether is typically achieved via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This SN2 reaction involves the deprotonation of the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide or another electrophile with a good leaving group. masterorganicchemistry.comwikipedia.orgfrancis-press.com

Table 1: General Conditions for Williamson Ether Synthesis

| Component | Examples | Role |

|---|---|---|

| Base | Sodium hydride (NaH), Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K2CO3) | Deprotonates the phenolic -OH group to form a phenoxide ion. |

| Alkylating Agent | Alkyl halides (e.g., methyl iodide, ethyl bromide), Alkyl sulfonates | Provides the alkyl group to be attached to the oxygen atom. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, Acetone) | Solubilizes reactants and facilitates the SN2 reaction. |

Given the presence of the amino group, chemoselectivity can be a consideration. Under basic conditions, the phenolic hydroxyl is significantly more acidic than the amino group, allowing for selective O-alkylation.

Esterification: The hydroxyl group can be readily acylated to form esters. A common method for this transformation is the Schotten-Baumann reaction, which employs an acyl chloride or anhydride (B1165640) in the presence of an aqueous base. chemistnotes.comwikipedia.org This reaction is effective for the benzoylation of phenols, for instance. chemistnotes.com

Table 2: Typical Reagents for Schotten-Baumann Esterification

| Component | Examples | Purpose |

|---|---|---|

| Acylating Agent | Benzoyl chloride, Acetyl chloride, Acetic anhydride | Source of the acyl group. |

| Base | Sodium hydroxide (aq.), Pyridine (B92270) | Neutralizes the acid byproduct (e.g., HCl) and catalyzes the reaction. byjus.com |

| Solvent System | Biphasic (e.g., Water and an organic solvent like Dichloromethane) | Separates the product from the aqueous base and byproducts. wikipedia.org |

These reactions allow for the introduction of a wide variety of alkyl and acyl groups, significantly modifying the lipophilicity and steric profile of the parent molecule.

Formation of Other Oxygen-Containing Functionalities

Beyond simple ethers and esters, the hydroxyl group can be converted into other important oxygen-containing functionalities, such as phosphates and sulfonate esters.

Phosphate (B84403) Esters: The synthesis of organophosphate derivatives from heterocyclic alcohols is a known transformation. For instance, reacting the hydroxyl group with phosphorus oxychloride (POCl₃) can yield the corresponding dichlorophosphate, which can be further derivatized. researchgate.net This introduces a phosphate moiety, which can act as a bioisostere for other functional groups or alter the molecule's solubility and biological interaction profile.

Sulfonate Esters: Phenolic hydroxyl groups react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine to form sulfonate esters. These esters are not only stable derivatives but also excellent leaving groups in their own right, enabling subsequent nucleophilic substitution reactions at the C6 position. A related transformation involves the oxidative ring-opening of the benzothiazole (B30560) ring itself, which can lead to the formation of an acylamidobenzene sulfonate ester. researchgate.net

Reactivity of the Methyl Group (–CH₃) at Position 2

The methyl group at the C2 position of the benzothiazole ring is not merely an inert substituent. It is susceptible to oxidation, particularly in atmospheric or radical-initiated reactions. Studies on 2-methylbenzothiazole (B86508) have shown that this methyl group is a significant site of attack by hydroxyl radicals (•OH). nih.govmdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzothiazole Ring

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) portion of the this compound ring is highly activated towards electrophilic aromatic substitution. This is due to the powerful electron-donating effects of the amino (–NH₂) and hydroxyl (–OH) groups, which are ortho, para-directing substituents. Their combined effect strongly increases the electron density of the aromatic ring, making it highly nucleophilic.

The primary sites for electrophilic attack are the positions ortho and para to these activating groups. In this specific molecule, the C5 position is ortho to the hydroxyl group and meta to the amino group, while the C4 position is meta to the hydroxyl group and ortho to the amino group. Both positions are strongly activated. Computational studies on the related 1,3-benzothiazol-6-ol suggest that the sulfur atom is a likely site for electrophilic attack in adsorption processes, though substitution reactions on the ring are also prominent. researchgate.net Given the strong directing effects of the amino and hydroxyl groups, electrophilic substitution (e.g., halogenation, nitration) is expected to occur preferentially at the C5 and C4 positions of the benzene ring. researchgate.net

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating Groups' Influence | Predicted Reactivity |

|---|---|---|

| C4 | Ortho to Amino, Meta to Hydroxyl | Highly Activated |

| C5 | Ortho to Hydroxyl, Meta to Amino | Highly Activated |

Nucleophilic Aromatic Substitution (NAS): In contrast to its high reactivity towards electrophiles, the benzothiazole ring of this compound is deactivated towards nucleophilic aromatic substitution. NAS reactions require the presence of strong electron-withdrawing groups (such as nitro groups) to stabilize the negatively charged Meisenheimer complex intermediate, as well as a good leaving group (typically a halide). researchgate.net The subject molecule possesses strong electron-donating groups, which enrich the ring with electron density and would destabilize the intermediate required for NAS. Therefore, nucleophilic substitution on the aromatic ring is not a feasible derivatization strategy for this compound.

Ring Expansion and Contraction Reactions of the Benzothiazole Core

Transformations that alter the core heterocyclic structure are less common than peripheral functionalization but represent advanced derivatization strategies.

Ring Contraction: While the contraction of larger rings to form the stable benzothiazole nucleus is a known synthetic route (e.g., nucleophile-induced ring contraction of 1,4-benzothiazines), nih.govbeilstein-journals.org the contraction of the benzothiazole ring itself is not a common reaction. Such transformations would require significant energy input to break the aromatic system.

Ring Expansion and Opening: Ring expansion reactions could potentially be achieved through the reaction of the benzothiazole core with carbenes or nitrenes, which can insert into bonds or add to the system, leading to rearranged, larger ring structures. researchgate.netsinica.edu.tw These are specialized reactions often requiring photochemical or thermal conditions.

A more documented transformation is the oxidative ring-opening of the thiazole (B1198619) portion of the molecule. Treatment of benzothiazole derivatives with oxidizing agents in the presence of an alcohol solvent can lead to the cleavage of the heterocyclic ring to form 2-acylamidobenzene sulfonate esters. researchgate.net This reaction fundamentally alters the heterocyclic core, converting the bicyclic system into a functionalized single aromatic ring.

Computational Chemistry and Theoretical Investigations of 7 Amino 2 Methyl 1,3 Benzothiazol 6 Ol

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet precise method to determine molecular properties. For 7-Amino-2-methyl-1,3-benzothiazol-6-ol, DFT calculations are instrumental in understanding its geometry, stability, and electronic behavior. These calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

The first step in the theoretical investigation of this compound is to determine its most stable three-dimensional structure. Conformational analysis involves exploring the potential energy surface of the molecule to identify the lowest energy conformer. This is achieved by systematically rotating the flexible bonds, such as those connected to the amino and hydroxyl groups.

Table 1: Representative Optimized Geometric Parameters of a Benzothiazole (B30560) Core from DFT Calculations (Note: These values are for the parent benzothiazole and are illustrative. Actual values for this compound will vary due to substituent effects.)

| Bond/Angle | Calculated Value (Å or °) |

| C-S Bond Length | 1.75 |

| C=N Bond Length | 1.37 |

| C-C (aromatic) Bond Length | 1.40 |

| C-S-C Angle | 89.5 |

| C-N-C Angle | 110.2 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. DFT calculations are used to determine the energies of the HOMO and LUMO and the resulting energy gap. The distribution of the HOMO and LUMO across the molecule can also be visualized to identify the regions most likely to be involved in electron donation and acceptance.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted Benzothiazole Derivatives (Note: These are representative values from studies on similar compounds and are not the specific values for this compound.)

| Compound (Analogous Structure) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| 2-Amino-benzothiazole | -6.21 | -1.15 | 5.06 |

| 2-Amino-6-nitrobenzothiazole | -7.12 | -2.89 | 4.23 |

| 2-Amino-6-methylbenzothiazole | -5.98 | -1.02 | 4.96 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the electron density surface. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen and oxygen atoms due to their high electronegativity, and positive potential around the hydrogen atoms of the amino and hydroxyl groups.

To quantify the reactivity of different atomic sites within this compound, various reactivity descriptors can be calculated from the DFT output.

Mulliken Charges: This method partitions the total electron density among the atoms in a molecule, providing an estimate of the partial atomic charges. These charges can help in understanding the electrostatic interactions and reactivity of the molecule.

Fukui Functions: These descriptors are derived from the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function helps to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks.

These descriptors, in conjunction with FMO analysis and MEP mapping, provide a comprehensive picture of the chemical reactivity of this compound.

Molecular Dynamics Simulations for Conformational Dynamics

While DFT calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in a simulated environment (e.g., in a solvent like water). This approach can reveal how the molecule flexes, rotates, and interacts with its surroundings, providing insights into its flexibility and the accessibility of its active sites. For a molecule like this compound, MD simulations could be used to study the stability of different conformers and the dynamics of hydrogen bonding interactions with solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The goal of QSAR is to develop predictive models that can be used to estimate the activity of new, unsynthesized compounds.

The general workflow for developing a QSAR model involves:

Data Set Preparation: A set of molecules with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical metrics and validation techniques, such as cross-validation and external validation.

For this compound, QSAR studies could be employed to predict its activity against a particular biological target by including it in a dataset of related aminobenzothiazole derivatives with known activities.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is instrumental in understanding how a ligand, such as a benzothiazole derivative, might interact with a biological target, typically a protein or enzyme. These studies are crucial for predicting the binding affinity and elucidating the specific molecular interactions that stabilize the ligand-protein complex, thereby providing a rationale for the compound's potential biological activity.

For benzothiazole derivatives, molecular docking has been employed to investigate their potential as antimicrobial, anticancer, and anti-inflammatory agents. ijprajournal.comnih.govbiointerfaceresearch.com These in silico studies help to identify key structural features required for effective binding and to guide the synthesis of more potent and selective analogues.

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein. This is often expressed as a docking score or binding energy, with lower values typically indicating a more stable complex and, consequently, a higher predicted affinity. These predictions are valuable for prioritizing compounds for further experimental testing.

In studies of various benzothiazole derivatives, docking simulations have been performed against a range of biological targets. For instance, some derivatives have been docked against enzymes like E. coli dihydroorotase and dihydropteroate (B1496061) synthase (DHPS), which are crucial for microbial survival. nih.govmdpi.com The predicted binding affinities from these studies help to explain the observed antimicrobial activities of the compounds.

Below is a table summarizing the predicted binding affinities of several benzothiazole derivatives against their respective protein targets, as reported in various computational studies.

| Ligand (Benzothiazole Derivative) | Protein Target (PDB ID) | Predicted Binding Affinity (Docking Score) | Potential Application |

| Benzothiazole-pyrazolone derivative (16c) | Dihydropteroate Synthase (DHPS) (3TYE) | Not explicitly stated, but noted for superior activity | Antimicrobial |

| Benzothiazole-thiazole hybrids | p56lck (1QPC) | Not explicitly stated, but identified as a competitive inhibitor | Anticancer |

| Various 2-aminobenzothiazole (B30445) derivatives | Not specified | Not specified | Anti-ischemic |

Note: The data in this table is derived from studies on various benzothiazole derivatives and is intended to be illustrative of the types of results obtained from molecular docking studies. Specific values for this compound are not available.

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional model of the ligand within the active site of the protein. This allows for the precise identification of the intermolecular interactions that anchor the ligand in place. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.

For example, in a study of benzothiazole derivatives targeting the DHPS enzyme, docking simulations revealed that potent compounds formed arene-H interactions with Lys220 within the p-aminobenzoic acid (PABA) binding pocket. mdpi.com In another study, the interactions between benzothiazole derivatives and E. coli dihydroorotase were found to involve hydrogen bonds with active site residues such as LEU222 or ASN44, as well as strong hydrophobic interactions. nih.gov The bulky thiazole (B1198619) and naphthalene (B1677914) rings of some derivatives were observed to sterically block the active site entrance, preventing substrate access. nih.gov

The table below details the key intermolecular interactions observed in docking studies of various benzothiazole derivatives with their protein targets.

| Ligand (Benzothiazole Derivative) | Protein Target | Key Interacting Residues | Type of Interaction |

| Benzothiazole-pyrazolone derivatives (16a-c) | Dihydropteroate Synthase (DHPS) | Lys220 | Arene-H interactions |

| Active benzothiazole compounds | E. coli dihydroorotase | LEU222, ASN44 | Hydrogen bonds, Hydrophobic interactions |

| 2-(methylthio)-benzothiazole | Lysozyme | TRP108 | Aromatic edge-to-face (T-shaped) π-π stacking, Van der Waals interactions, Hydrogen bonds |

Note: This table presents findings from computational studies on various benzothiazole derivatives to illustrate common binding modes. These interactions have not been specifically determined for this compound.

Mechanistic Investigations of Biological Interactions of 7 Amino 2 Methyl 1,3 Benzothiazol 6 Ol and Its Derivatives in Vitro and Biochemical Focus

Modulation of Specific Enzymatic Activities

There is currently no available research detailing the effects of 7-Amino-2-methyl-1,3-benzothiazol-6-ol on specific enzymatic activities. Studies on other benzothiazole (B30560) derivatives have shown inhibition of enzymes such as DNA gyrase, carbonic anhydrase, and topoisomerase II. nih.govnih.govresearchgate.net However, these findings cannot be extrapolated to the specific compound without direct experimental evidence.

Inhibition Kinetics and Mechanism Elucidation

No studies on the inhibition kinetics (e.g., determination of IC₅₀, Kᵢ values, or the type of inhibition such as competitive, non-competitive, or uncompetitive) of this compound against any enzyme have been published. Elucidation of its inhibitory mechanism would require detailed kinetic experiments.

Enzyme Active Site Interaction Analysis

Without experimental data such as X-ray crystallography or computational docking studies for this compound, any analysis of its interaction with enzyme active sites would be purely speculative. Research on related compounds suggests that interactions can involve hydrogen bonding, hydrophobic interactions, and cation-π stacking with active site residues. nih.gov

Nucleic Acid (DNA/RNA) Binding and Cleavage Mechanisms

There is no published research on the interaction of this compound with DNA or RNA. The broader class of benzothiazoles has been investigated for nucleic acid interactions, with some derivatives acting as DNA intercalators or groove binders. researchgate.netresearchgate.net

Intercalation Studies

No studies utilizing techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or viscometry have been performed to determine if this compound can intercalate between the base pairs of DNA. For some benzothiazole-based metal complexes, a hypochromic effect in the presence of DNA has been interpreted as evidence of intercalation. researchgate.net

Groove Binding Analysis

There is no evidence from techniques like circular dichroism, DNA footprinting, or NMR spectroscopy to suggest whether this compound binds to the major or minor groove of DNA. One study on a different benzothiazole derivative, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), identified it as a DNA minor groove-binding agent. researchgate.net

Receptor Binding and Ligand-Target Recognition Studies

No information is available in the scientific literature regarding the binding of this compound to any specific biological receptors or its ligand-target recognition pathways. Studies on other functionalized benzothiazoles have identified them as ligands for targets such as β-Amyloid plaques, indicating the potential for this chemical scaffold to be adapted for specific receptor interactions. nih.gov

Cellular Pathway Modulation Studies (e.g., cellular proliferation, signaling cascades)

Derivatives of the benzothiazole scaffold have demonstrated significant capabilities in modulating key cellular pathways involved in cancer progression. Research has shown that certain benzothiazole compounds can effectively inhibit critical signaling cascades, thereby impeding tumor cell growth and survival. For instance, the active compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) was found to inhibit both the AKT and ERK signaling pathways in A431 (human epidermoid carcinoma) and A549 (human non-small cell lung cancer) cells. nih.gov These pathways are crucial for regulating cell proliferation, differentiation, and apoptosis; their inhibition represents a key mechanism for the anticancer effects of these compounds. nih.gov

Furthermore, studies on other related structures, such as 2-aminothiazole (B372263) derivatives, have identified potent inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme central to cell cycle regulation. nih.gov Inhibition of CDK2 leads to a decrease in the phosphorylation of its substrates, ultimately inducing rapid apoptosis in cancer cells like the A2780 ovarian carcinoma line. nih.gov The modulation of such fundamental cellular processes highlights the therapeutic potential of the broader class of thiazole-containing compounds in oncology. nih.govnih.gov

A substantial body of in vitro research has established the cytostatic and cytotoxic properties of this compound derivatives against a variety of human cancer cell lines. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Numerous studies have synthesized and evaluated novel series of benzothiazole and aminothiazole derivatives, revealing a wide range of cytotoxic activities. For example, certain aminothiazole-paeonol derivatives exhibited cytotoxic effects toward several human cancer cell lines. researchgate.net Similarly, a series of benzothiazole-2-thiol derivatives linked with heterocyclic rings showed potent and broad-spectrum inhibitory activities against multiple cancer cell lines, with some compounds demonstrating IC50 values in the nanomolar range. mdpi.comresearchgate.net Compound 7e from this series was particularly potent against SKRB-3 (breast cancer), SW620 (colon cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines. mdpi.comresearchgate.net

The incorporation of amino acids into the thiazole (B1198619) scaffold has also been shown to be an effective strategy for enhancing biological activity. nih.govrsc.org Many of these hybrid derivatives exhibited moderate to strong cytotoxicities against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells, with some compounds showing activity comparable to or stronger than the standard chemotherapeutic agent 5-Fluorouracil. nih.govrsc.org The cytotoxic effects are not limited to common cancers; 2-aminobenzothiazole (B30445) has also demonstrated a dose- and time-dependent cytotoxic effect on human laryngeal carcinoma (HEp-2) cells. nih.gov

The following table summarizes the cytotoxic activities of selected benzothiazole and aminothiazole derivatives against various human cancer cell lines.

| Compound/Derivative Series | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Compound 6b (benzothiazole derivative) | MCF-7 | Breast | 17.2 ± 1.9 | researchgate.net |

| Compound 6b (benzothiazole derivative) | A549 | Lung | 19.0 ± 3.2 | researchgate.net |

| Compound 6b (benzothiazole derivative) | MCF-7 | Breast | 5.15 | nih.gov |

| Thiazole-amino acid hybrid 5a | A549 | Lung | 2.07 ± 0.11 | nih.gov |

| Thiazole-amino acid hybrid 5ad | A549 | Lung | 3.68 ± 0.31 | nih.gov |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | LungA549 | Lung | 68 µg/mL | researchgate.net |

| 6-nitrobenzo[d]thiazol-2-ol | LungA549 | Lung | 121 µg/mL | researchgate.net |

| Compound 7d (benzothiazole-2-thiol derivative) | A431 | Epidermoid | 0.020 | mdpi.comresearchgate.net |

| Compound 7e (benzothiazole-2-thiol derivative) | SKRB-3 | Breast | 0.0012 | mdpi.comresearchgate.net |

| Compound 7e (benzothiazole-2-thiol derivative) | SW620 | Colon | 0.0043 | mdpi.comresearchgate.net |

| Compound 7e (benzothiazole-2-thiol derivative) | A549 | Lung | 0.044 | mdpi.comresearchgate.net |

| Compound 7e (benzothiazole-2-thiol derivative) | HepG2 | Liver | 0.048 | mdpi.comresearchgate.net |

| 2-aminobenzothiazole | HEp-2 | Laryngeal | IC50 dose- and time-dependent | nih.gov |

The cytotoxic effects of benzothiazole derivatives are underpinned by their ability to trigger programmed cell death, or apoptosis, and to halt the cell division cycle. Mechanistic studies have elucidated several key sub-cellular events initiated by these compounds in cancer cells.

Apoptosis Induction: A primary mechanism is the induction of apoptosis. Treatment with 2-aminobenzothiazole derivatives has been shown to result in a time- and concentration-dependent increase in apoptosis in cancer cells. nih.govnih.gov This process is often mediated through the intrinsic, or mitochondrial, pathway. Key events include the diminished mitochondrial membrane potential, an increase in the accumulation of reactive oxygen species (ROS), and the modulation of apoptosis-regulating proteins. nih.gov Specifically, these compounds can cause the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell. nih.govnih.govmdpi.com Annexin-V staining assays have confirmed that exposure to these compounds leads to a significant increase in both early and late-stage apoptotic cells. nih.govmdpi.com

Cell Cycle Arrest: In addition to inducing apoptosis, benzothiazole derivatives can interfere with the normal progression of the cell cycle. Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at various phases. For example, some derivatives induce arrest in the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase. nih.govmdpi.com Other derivatives have been shown to cause cell cycle arrest at the S and G2/M phases. mdpi.commdpi.com This disruption of the cell cycle prevents cancer cells from proliferating and can sensitize them to apoptotic signals. nih.govmdpi.com

Modulation of Cellular Redox State: The cytotoxic activity of some benzothiazole derivatives is also linked to their ability to regulate the production of free radicals. nih.gov Treatment can lead to an increase in the activity of superoxide (B77818) dismutase and a corresponding depletion of intracellular reduced glutathione (B108866), catalase, and glutathione peroxidase activities. nih.gov This imbalance results in the high production of hydrogen peroxide, nitric oxide, and other free radicals, causing oxidative stress that contributes to tumor cell death. nih.gov

Antioxidant and Radical Scavenging Mechanisms

In addition to their pro-oxidant anticancer activities in certain contexts, the benzothiazole scaffold is also the basis for compounds with significant antioxidant and radical scavenging properties. This dual activity depends on the specific chemical structure and substituents on the benzothiazole ring. The antioxidant capacity of these derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. nih.govnih.gov

The antioxidant potential of these compounds has been extensively evaluated using various in vitro assays:

DPPH (2,2-Diphenyl-1-Picrylhydrazyl) Radical Scavenging: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, quenching its color. nih.gov Several benzothiazole-hydrazone and 2-aryl benzothiazole derivatives have shown promising DPPH scavenging activity, with some compounds bearing methoxy (B1213986) groups exhibiting potency greater than the standard antioxidant, ascorbic acid.

ABTS (2,2′-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging: In this assay, the pre-formed ABTS radical cation is reduced by the antioxidant. It has been reported that this assay is more sensitive than the DPPH assay for some benzothiazole derivatives, with more compounds showing consistent and potent antioxidant activity. nih.govresearchgate.net

Hydroxyl, Nitric Oxide, and Superoxide Radical Scavenging: Benzothiazole derivatives have also demonstrated the ability to scavenge other biologically relevant reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.gov Assays measuring the inhibition of deoxyribose degradation (for hydroxyl radicals) or the scavenging of radicals from sodium nitroprusside (for nitric oxide) have confirmed this activity. nih.govnih.govnih.gov

Mechanistic studies using pulse radiolysis on an aminothiazole derivative revealed that it scavenges peroxyl radicals with a very high bimolecular rate constant. nih.gov The proposed mechanism involves the initial formation of a nitrogen-centered radical that subsequently transforms into a more stable sulfur-centered radical before the final product is formed. nih.gov Furthermore, a trihydroxy-substituted benzothiazole-2-carboxamide was identified as a potent antioxidant, significantly more effective than the reference butylated hydroxytoluene (BHT), a finding rationalized by the formation of stable, hydrogen-bonded radical species. researchgate.net

The following table presents data on the radical scavenging activity of selected benzothiazole derivatives.

| Compound/Derivative Series | Assay | Finding | Reference |

|---|---|---|---|

| Benzothiazol-2-yl-hydrazone derivatives (4c, 4e, 4f, 4g, 4h, 4i) | DPPH Radical Scavenging | Showed promising antioxidant activity, better than standard ascorbic acid. | |

| 2-Aryl Benzothiazole Derivatives (BTA-1, BTA-5, BTA-8) | DPPH Radical Scavenging | Showed better or equal antioxidant activity than standard ascorbic acid. | |

| 2-Aryl Benzothiazole Derivatives (BTA-1, BTA-4, BTA-5, BTA-8, BTA-11, BTA-12) | ABTS Radical Scavenging | Showed better or equal antioxidant activity than standard ascorbic acid. | |

| Dendrodoine Analogue (DA) (3.07 µM) | Hydroxyl Radical Scavenging | Gave 84% protection against deoxyribose degradation. | nih.gov |

| Dendrodoine Analogue (DA) (3.07 µM) | Nitric Oxide (NO) Radical Scavenging | Effected 20% scavenging. | nih.gov |

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives (6a, 6e, 6c) | DPPH, Hydroxyl, NO, Superoxide Scavenging | Showed significant radical scavenging potential. | nih.gov |

| Trihydroxy substituted benzothiazole-2-carboxamide (29) | DPPH & FRAP Assays | Identified as the most promising antioxidant, significantly more potent than BHT. | researchgate.net |

Applications in Chemical Sciences and Technology for 7 Amino 2 Methyl 1,3 Benzothiazol 6 Ol and Its Derivatives Non Clinical

Development of Fluorescent Probes and Sensors

The inherent fluorescence of the benzothiazole (B30560) core, which can be modulated by the introduction of various functional groups, makes 7-Amino-2-methyl-1,3-benzothiazol-6-ol and its derivatives promising candidates for the development of fluorescent probes and sensors. pcbiochemres.com These sensors operate by exhibiting a change in their fluorescence properties, such as intensity or wavelength, upon interaction with a specific target analyte.

Chemo-sensing for Specific Ions or Biomolecules

Derivatives of this compound can be designed to act as highly selective and sensitive chemosensors for the detection of various metal ions. The nitrogen and sulfur atoms within the thiazole (B1198619) ring, along with the amino and hydroxyl groups, can serve as binding sites for metal cations. rsc.org This interaction can lead to a "turn-on" or "turn-off" fluorescent response, allowing for the qualitative and quantitative detection of ions such as Zn2+, Cu2+, Ni2+, and Fe3+. rsc.orgnih.gov

For instance, the chelation of a metal ion can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a noticeable shift in the emission spectrum. rsc.org The sensitivity and selectivity of these sensors can be fine-tuned by modifying the substituents on the benzothiazole core. Research has demonstrated that benzothiazole-based sensors can achieve detection limits in the parts-per-million (ppm) range for certain metal ions. rsc.org

| Ion Detected | Sensor Type | Response | Detection Limit |

| Zn2+ | Ratiometric Fluorescent | Turn-On | 0.25 ppm rsc.org |

| Cu2+ | Colorimetric | Color Change | 0.34 ppm rsc.org |

| Ni2+ | Colorimetric | Color Change | 0.30 ppm rsc.org |

| Fe3+ | Fluorescent | Turn-Off | 5.86 µM - 8.43 µM nih.gov |

This table presents examples of detection capabilities of benzothiazole-based chemosensors for various metal ions, based on reported research findings.

Bioimaging Agents for Molecular and Cellular Research

A significant application of derivatives of this compound is in the field of bioimaging. Specifically, a fluorinated derivative, 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol, also known as [18F]Flutemetamol, is utilized as a positron emission tomography (PET) tracer for imaging amyloid-β (Aβ) plaques in the brain. acs.org These plaques are a hallmark of Alzheimer's disease. acs.org

The lipophilic nature of the benzothiazole core allows the tracer to cross the blood-brain barrier, while the structural features of the molecule facilitate specific binding to Aβ plaques. acs.org The positron-emitting fluorine-18 (B77423) isotope allows for the non-invasive visualization and quantification of these plaques in living subjects, aiding in the research and development of diagnostics and treatments for Alzheimer's disease. acs.orgrdd.edu.iq

Applications in Materials Science

The unique chemical structure of this compound also lends itself to applications in materials science, where its properties can be harnessed to create materials with specific functionalities.

Photoactive Materials

Benzothiazole derivatives are known to possess interesting photophysical properties, making them suitable for use in photoactive materials. These compounds can exhibit strong fluorescence and have been investigated for their potential in organic light-emitting diodes (OLEDs). research-nexus.netresearchgate.net The electron-donating and accepting groups within the this compound structure can facilitate intramolecular charge transfer, a key process in the operation of organic electronic devices.

By modifying the molecular structure, the emission color and efficiency of these materials can be tuned. Theoretical and experimental studies on related benzothiazole derivatives have shown that they can be engineered to emit light across the visible spectrum, from blue to red. research-nexus.net The incorporation of such molecules into a polymer matrix can lead to the development of novel light-emitting materials. rsc.org

Corrosion Inhibition Mechanisms

The presence of heteroatoms (nitrogen and sulfur) and the aromatic ring system in this compound and its derivatives make them effective corrosion inhibitors for metals, particularly steel in acidic environments. rsc.orgresearchgate.net The mechanism of inhibition involves the adsorption of the benzothiazole molecules onto the metal surface.

This adsorption occurs through the sharing of lone pair electrons from the nitrogen and sulfur atoms with the vacant d-orbitals of the metal atoms, as well as through π-electron interactions between the aromatic ring and the metal surface. rsc.org This forms a protective film that isolates the metal from the corrosive medium, thereby preventing or slowing down the corrosion process. The efficiency of inhibition is dependent on the concentration of the inhibitor and the nature of the corrosive environment. rsc.org

Polymer Chemistry and Polymerization Initiators

The reactive amino and hydroxyl groups on the this compound molecule provide handles for its incorporation into polymer chains. These functional groups can react with other monomers to form copolymers with tailored properties. For example, benzothiazole-containing polymers have been synthesized for applications such as high refractive index materials and redox-responsive coatings. acs.org

While not a conventional polymerization initiator itself, derivatives of this compound could potentially be modified to act as such. Polymerization initiators are substances that start a chain-growth polymerization. researchgate.netnih.gov The amino group, for instance, could be functionalized to create a site for initiating polymerization, allowing for the synthesis of polymers with a benzothiazole end-group, which could impart specific optical or electronic properties to the resulting polymer.

Role as Chemical Reagents and Catalysts in Organic Synthesis

While direct applications of this compound as a catalyst are not extensively documented in scientific literature, its core structure, the 2-aminobenzothiazole (B30445) moiety, serves as a pivotal building block and key intermediate in fine organic synthesis. nih.gov Derivatives of this compound are valuable reagents for constructing more complex heterocyclic systems and pharmacologically active molecules. nih.govmdpi.com

The primary role of this compound and its related structures in organic synthesis is that of a versatile precursor. The amino group at the 2-position and the functional groups on the benzene (B151609) ring (amino and hydroxyl groups) offer multiple reactive sites for further chemical modifications. These modifications include acylation, sulfonylation, and diazotization followed by coupling reactions to create a diverse range of derivatives. mdpi.comisca.me Such derivatives are instrumental in the development of new materials and chemical entities.

One of the most significant synthetic applications of the closely related 2-cyano-6-hydroxybenzothiazole, which is derived from precursors like the title compound, is in the biomimetic, one-pot synthesis of D-luciferin. nih.gov This process highlights the role of the benzothiazole core as a foundational reagent for building complex natural products used in biotechnology. nih.govresearchgate.net The synthesis involves the condensation of the benzothiazole derivative with cysteine to form the thiazoline (B8809763) ring found in luciferin (B1168401). plos.org

The utility of 2-aminobenzothiazole derivatives as reagents is summarized in the following table, showcasing their role as foundational synthons.

| Precursor Class | Reaction Type | Product Class | Significance |

|---|---|---|---|

| 2-Aminobenzothiazoles | Condensation / Cyclization | Fused Heterocyclic Systems (e.g., Thiazinopyrroles) | Creation of novel, complex molecular scaffolds. researchgate.net |

| 2-Amino-6-hydroxybenzothiazole derivatives | Condensation with Cysteine | Firefly Luciferin and Analogs | Synthesis of key reagents for bioluminescence assays. plos.orgnih.gov |

| 2-Amino-6-nitrobenzothiazole | Diazotization and Azo Coupling | Azo Dyes | Development of disperse and mordant dyes for industrial applications. isca.me |

| Substituted 2-Aminobenzothiazoles | Acylation / Sulfonylation | Amides and Sulfonamides | Generation of libraries of compounds for drug discovery. mdpi.com |

Analytical Chemistry Applications for Detection and Quantification

The benzothiazole scaffold, particularly the 2-amino-6-hydroxy-1,3-benzothiazole core, is integral to several important applications in analytical chemistry, primarily due to its inherent photophysical properties. mdpi.comekb.eg Derivatives are widely employed in bioluminescence-based assays and as fluorescent chemosensors for the detection and quantification of various analytes.

Bioluminescence Applications

The most prominent analytical application of this chemical family is its central role in bioluminescence. Firefly luciferin, (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid, contains the 6-hydroxybenzothiazole (B183329) unit. plos.org In the presence of the enzyme luciferase, ATP, and magnesium ions, luciferin is oxidized in a reaction that emits light with a very high quantum yield. nih.gov

This highly sensitive system is the foundation for numerous analytical techniques:

ATP Quantification: The light output is directly proportional to the amount of ATP present, making it the gold standard for detecting microbial contamination and measuring cell viability.

Reporter Gene Assays: The luciferase gene is widely used as a reporter gene to study gene expression and regulation. The quantification of the expressed luciferase via the light-producing reaction provides a highly sensitive measure of promoter activity.

Bioluminescence Imaging (BLI): Synthetic luciferin analogs are used for in vivo imaging in biological research, allowing for the non-invasive tracking of cells and monitoring of biological processes in living organisms. nih.gov

Fluorescent Chemosensors

Derivatives of 2-aminobenzothiazole are excellent fluorophores and serve as the signaling unit in many fluorescent chemosensors. mdpi.comresearchgate.net These sensors are designed with a recognition unit that selectively binds to a specific analyte, causing a measurable change in the fluorescence properties (e.g., "turn-on," "turn-off," or ratiometric shift) of the benzothiazole core. rsc.orgresearchgate.net This principle has been applied to the detection of a variety of important analytes.

Metal Ion Detection: By incorporating specific chelating moieties, benzothiazole derivatives have been developed into highly selective and sensitive fluorescent sensors for various metal ions, including Zn²⁺, Fe³⁺, and Cu²⁺. rsc.orgresearchgate.netuminho.ptresearchgate.netnih.gov These sensors are crucial for monitoring metal ion concentrations in environmental and biological systems. For example, a sensor for Zn²⁺ exhibited a "turn-on" fluorescence response with a detection limit in the nanomolar range. researchgate.net

pH Sensing: The fluorescence of certain benzothiazole derivatives is sensitive to pH changes. Probes have been developed by coupling the benzothiazole fluorophore with a pH-responsive unit like spiropyran, allowing for the monitoring of pH variations in living cells. nih.gov

Detection of Reactive Oxygen Species (ROS): Benzothiazole-based probes have been designed to detect hydrogen peroxide (H₂O₂). These probes often utilize a reaction-based mechanism, where the analyte reacts with the sensor to release the fluorescent benzothiazole derivative, resulting in a "turn-on" signal. nih.gov

The table below summarizes the performance of several analytical probes based on the benzothiazole structure.

| Probe Derivative Class | Analyte | Sensing Mechanism | Detection Limit (LOD) | Observed Signal Change |

|---|---|---|---|---|

| Imidazopyridine-Benzothiazole | Zn²⁺ | Fluorescence "Turn-on" | 2.36 x 10⁻⁸ M | Fluorescence color change from blue to bright green. rsc.org |

| Biphenyl-Benzothiazole | Zn²⁺ | Ratiometric Fluorescence "Turn-on" | 0.25 ppm | Colorimetric change from colorless to yellow. nih.gov |

| Schiff Base-Benzothiazole | Fe³⁺ | Fluorescence "Turn-off" (Quenching) | 5.86 µM | Selective fluorescence quenching. researchgate.net |

| Benzothiazole-Spiropyran | pH | Ratiometric Fluorescence | pKa = 4.90 | Ratiometric response to pH change. nih.gov |

| Benzothiazole-Arylboronate | H₂O₂ | Fluorescence "Turn-on" | 0.93 µM | Well-resolved emission peak appears at 604 nm. nih.gov |

Future Research Directions and Unexplored Avenues for 7 Amino 2 Methyl 1,3 Benzothiazol 6 Ol

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

While methods for synthesizing benzothiazole (B30560) cores are established, future research must prioritize the development of sustainable and efficient pathways specifically for 7-Amino-2-methyl-1,3-benzothiazol-6-ol. Traditional synthetic methods often rely on hazardous reagents, harsh reaction conditions, and volatile organic solvents, which are misaligned with the principles of green chemistry. airo.co.innih.gov

Future synthetic strategies should explore:

Eco-Friendly Catalysts: Investigation into reusable, non-toxic catalysts, such as heterogeneous catalysts or biocatalysts, could significantly reduce the environmental impact of synthesis. mdpi.com

Alternative Solvents: Replacing conventional organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids is a critical area for development. rsc.orgairo.co.inrsc.org Tandem reactions carried out in water have already shown promise for synthesizing related 2-aminobenzothiazoles efficiently. rsc.orgrsc.org

Energy-Efficient Methods: The application of microwave-assisted or ultrasound-irradiated synthesis could lead to shorter reaction times and reduced energy consumption. airo.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste, is a fundamental goal. Multicomponent reactions (MCRs) represent a promising strategy in this regard. nih.govresearchgate.net

Exploration of Advanced Derivatization for Enhanced Specificity and Potency

The inherent structure of this compound, with its reactive amino and hydroxyl groups, offers fertile ground for derivatization. Strategic modification of these functional groups can lead to new analogues with fine-tuned properties, including enhanced biological potency and target specificity.

Unexplored avenues for derivatization include:

Modification of the Amino Group: Converting the C2-amino group into various amides, sulfonamides, or Schiff bases can significantly alter the molecule's electronic and steric properties, potentially leading to improved interactions with biological targets. semanticscholar.orgresearchgate.netnih.gov

Substitution on the Benzene (B151609) Ring: Although the core is defined, exploring further substitutions on the benzene ring could modulate lipophilicity and target engagement.

Bioisosteric Replacement: Replacing functional groups with bioisosteres (substituents with similar physical or chemical properties) could improve pharmacokinetic profiles. For instance, the thiazole (B1198619) ring itself is considered a classical isostere of pyridine (B92270). nih.gov

These derivatization efforts could yield compounds with improved efficacy for a range of applications, from anticancer to antimicrobial agents. nih.govnih.gov

Deeper Mechanistic Studies of Biological Interactions at the Atomic Level

To move beyond empirical screening and towards rational drug design, a profound understanding of how this compound and its derivatives interact with biological macromolecules is essential. Future research should focus on elucidating these interactions at an atomic resolution.

Key research areas include:

Computational Modeling and Docking: In-silico techniques like molecular docking can predict the binding modes and affinities of the compound with specific protein targets, such as enzymes or receptors. nih.govmdpi.comresearchgate.netnih.gov This can help identify the most promising derivatives for synthesis and testing.

Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed, three-dimensional structures of the compound bound to its biological target. This information is invaluable for understanding the specific hydrogen bonds, hydrophobic interactions, and π-π stacking that govern binding. mdpi.com

Biophysical Methods: Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the thermodynamic and kinetic parameters of the binding interaction, offering deeper insight into the mechanism of action. mdpi.com

These studies will be crucial for optimizing lead compounds and understanding the structure-activity relationships (SAR) that dictate their biological effects. researchgate.net

Design of Next-Generation Molecular Probes and Functional Materials

The benzothiazole scaffold is known for its favorable photophysical properties, making it an excellent candidate for developing molecular probes and functional materials. researchgate.net

Future research should explore:

Fluorescent Probes: Derivatizing this compound could lead to novel fluorescent probes for detecting specific biomolecules (e.g., enzymes, reactive oxygen species) or for cellular imaging. researchgate.netnih.govmdpi.com The inherent properties of some benzothiazoles, like excited-state intramolecular proton transfer (ESIPT), can be harnessed to create probes with large Stokes shifts, which are advantageous for imaging applications. nih.gov

PET Imaging Agents: Following the precedent of other benzothiazole derivatives like [18F]Flutemetamol, which is used for imaging amyloid-β plaques in Alzheimer's disease, radiolabeled versions of this compound could be developed as new positron emission tomography (PET) tracers for diagnostic purposes. nih.gov

Functional Materials: The ability of the benzothiazole nucleus to participate in molecular self-assembly and interact with metal ions suggests potential applications in the development of new materials with unique electronic or optical properties. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical and pharmaceutical research. nih.gov These computational tools can dramatically accelerate the design-make-test-analyze cycle for new compounds based on the this compound scaffold.

Future applications of AI/ML in this area include:

Generative Models for De Novo Design: AI algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on existing chemical databases to propose novel molecular structures with a high probability of possessing desired properties. nih.govspringernature.comacs.org

Predictive Modeling: ML models can be developed to predict the biological activity, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity), and synthetic accessibility of virtual derivatives, allowing researchers to prioritize the most promising candidates for synthesis. nih.govacm.org

Reaction Prediction and Synthesis Planning: AI tools are emerging that can predict the outcomes of chemical reactions and even devise complete synthetic routes, which would aid in overcoming challenges in creating complex derivatives. acm.org

Q & A

Q. What synthetic methodologies are effective for preparing 7-Amino-2-methyl-1,3-benzothiazol-6-ol, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted aniline precursors. For example, microwave-assisted synthesis of substituted 2-aminobenzothiazoles (e.g., 6-nitro or 6-hydroxy derivatives) reduces reaction time and improves yields compared to conventional heating . To introduce the methyl group at the 2-position, alkylation or condensation reactions with methyl-containing reagents (e.g., chloroacetone) under reflux in ethanol can be employed, as seen in similar benzothiazole syntheses . Optimization includes controlling temperature (e.g., 70–80°C for 12 hours) and using catalysts like thiourea for nucleophilic substitution . Purification via recrystallization (ethanol/water mixtures) ensures high purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- 1H-NMR spectroscopy : Identifies proton environments (e.g., NH₂ at δ 8.4 ppm, methyl groups at δ 2.1–2.5 ppm) .

- IR spectroscopy : Confirms functional groups (e.g., N-H stretching at 3450 cm⁻¹, C=O absent if unmodified) .

- Thin-layer chromatography (TLC) : Monitors reaction progress using ethyl acetate/methanol/water (10:1:1) as mobile phase .

- Melting point analysis : Validates purity by comparing observed vs. literature values .

Q. How do substituents on the benzothiazole core influence solubility and reactivity?

Substituents like hydroxyl (-OH) or methyl (-CH₃) groups significantly alter properties. For instance:

- Methyl at 2-position : Enhances lipophilicity, improving membrane permeability but reducing aqueous solubility .

- Hydroxyl at 6-position : Increases hydrogen-bonding potential, affecting crystal packing and solubility in polar solvents . Comparative studies of analogs (e.g., 2-dimethylamino vs. 2-amino derivatives) show that electronic effects from substituents modulate reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can computational modeling and crystallography guide the design of benzothiazole derivatives for protein interactions?

X-ray crystallography of 2-amino-1,3-benzothiazol-6-ol bound to the SARS-CoV-2 nucleoprotein (PDB: 9F2I) reveals hydrogen-bonding interactions between the hydroxyl group and protein residues (e.g., Lys²⁵⁹), providing a template for structure-based drug design . Molecular docking simulations can predict binding affinities of methyl-substituted analogs, prioritizing derivatives for synthesis . Advanced refinement tools like SHELXL are critical for resolving electron density maps in crystallographic studies .

Q. How can researchers resolve contradictory bioactivity data among structurally similar benzothiazoles?

Contradictions in bioactivity (e.g., moderate vs. high anti-inflammatory activity) may arise from differences in assay conditions or substituent positioning. Strategies include:

- Dose-response studies : Establish EC₅₀ values to compare potency .

- Metabolic stability assays : Assess whether methyl or hydroxyl groups improve pharmacokinetics (e.g., cytochrome P450 interactions) .

- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., halogenation at 7-position) to isolate contributing factors .

Q. What challenges arise in crystallizing this compound derivatives for X-ray studies?

Challenges include:

- Twinning : Common in benzothiazoles due to planar aromatic systems; addressed using SHELXD for structure solution .

- Solvent selection : Polar solvents (e.g., DMSO) may disrupt crystal lattice formation; ethanol/water mixtures are preferred .

- Hydrogen bonding : The hydroxyl group promotes polymorphism, requiring controlled evaporation rates during crystal growth .

Methodological Insights

- Synthetic Routes : Microwave synthesis () vs. reflux () offers trade-offs between speed and scalability.

- Bioactivity Profiling : Use in vivo models (e.g., carrageenan-induced inflammation in rats) to validate computational predictions .

- Crystallographic Refinement : SHELX programs remain industry standards despite newer alternatives due to robustness in handling twinned data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.